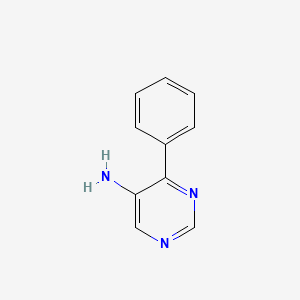

4-Phenylpyrimidin-5-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-phenylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFRFPWGQVAOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30701679 | |

| Record name | 4-Phenylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3435-23-2 | |

| Record name | 4-Phenylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyrimidine Heterocycles in Medicinal Chemistry and Organic Synthesis

The pyrimidine (B1678525) nucleus is a cornerstone in the architecture of biologically active molecules. tandfonline.comgsconlinepress.comgrowingscience.com As a fundamental component of nucleic acids—cytosine, thymine, and uracil—the pyrimidine framework is intrinsically linked to the processes of life. wikipedia.orgtezu.ernet.in This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities. These compounds have been successfully developed as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and central nervous system (CNS) active agents. gsconlinepress.comnih.govnih.gov The versatility of the pyrimidine ring allows for diverse substitutions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. tandfonline.comnih.gov

In the realm of organic synthesis, pyrimidines serve as valuable building blocks for the construction of more complex molecular architectures. growingscience.comwikipedia.org The electron-deficient nature of the pyrimidine ring, a result of the two nitrogen atoms, influences its reactivity and provides a platform for a variety of chemical transformations. tezu.ernet.in Synthetic methodologies, such as the classical Pinner synthesis, Biginelli reaction, and various multi-component reactions, have been developed and refined to afford a wide array of substituted pyrimidines. wikipedia.orgslideshare.net These synthetic strategies are crucial for accessing novel compounds with unique properties and potential applications.

Historical Context of 4 Phenylpyrimidin 5 Amine Investigation

The journey into the world of pyrimidines began in the late 19th century. The systematic study of these heterocycles was initiated by Pinner in 1884, who synthesized pyrimidine (B1678525) derivatives through the condensation of ethyl acetoacetate (B1235776) with amidines. wikipedia.orgslideshare.net The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. wikipedia.orgtezu.ernet.in The first pyrimidine derivative to be isolated was alloxan (B1665706) in 1818 by Brugnatelli, who oxidized uric acid. gsconlinepress.comgrowingscience.com

While the broader family of pyrimidines has a long and storied history, the specific investigation of 4-Phenylpyrimidin-5-amine is a more recent development. Its emergence is tied to the broader exploration of phenyl-substituted pyrimidines. The introduction of an aromatic substituent like the phenyl group can significantly influence the compound's biological activity and physicochemical properties. Early research into aminopyrimidines laid the groundwork for the synthesis and study of compounds like this compound. For instance, the synthesis of 4,6-disubstituted di-(phenyl) pyrimidin-2-amines by reacting chalcone (B49325) derivatives with guanidine (B92328) hydrochloride has been a known method. arabjchem.org This type of reaction highlights a potential synthetic pathway for accessing 4-phenylpyrimidine (B189444) structures.

Current Research Landscape and Future Directions for 4 Phenylpyrimidin 5 Amine

Established Synthetic Pathways to 4-Amino-5-phenylpyrimidine

The synthesis of 4-aminopyrimidines, including the 4-amino-5-phenylpyrimidine structure, has been a subject of chemical research for many years. rsc.org Established methods often involve the reaction of a substituted three-carbon precursor with an amidine or a related compound. For instance, the reaction of 4-amino-5-phenylpyrimidine with diethyl phenylmalonate has been shown to produce pyrimido[1,6-a]pyrimidine derivatives. bu.edu.eg

Modern synthetic chemistry has introduced more sophisticated cyclization and condensation reactions. One-pot multicomponent reactions involving aldehydes, malononitrile (B47326), and amidine derivatives can yield highly substituted pyrimidines. rsc.org For example, the reaction of 2-cyano-3-ferrocenylacrylonitrile with amidines in an aqueous medium has been used to create various 4-aminopyrimidine-5-carbonitriles. clockss.org Another approach involves the Biginelli condensation, a three-component reaction using an aldehyde (like benzaldehyde), a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793), often catalyzed by a Lewis acid such as SnCl₂. mdpi.commdpi.com This can be followed by further modification steps, like oxidative dehydrogenation and cross-coupling, to achieve the desired pyrimidine scaffold. mdpi.com

Multicomponent Reaction Strategies for Pyrimidine Synthesis

Multicomponent reactions (MCRs) are highly valued in organic and medicinal chemistry because they allow for the assembly of complex molecules from three or more starting materials in a single step, which is efficient for creating large libraries of diverse compounds. acs.orgthieme-connect.com These reactions are a cornerstone of modern pyrimidine synthesis. researchgate.net

A prominent MCR strategy involves the condensation of aldehydes, amidine systems, and compounds with active methylene (B1212753) groups like malononitrile or ethyl cyanoacetate. tandfonline.com This approach can be used to form 4-amino-5-pyrimidine carbonitrile and pyrimidinone derivatives. tandfonline.com For instance, researchers have developed an iodine-mediated three-component reaction of aryl methyl ketones, barbituric acids, and 2-amino-1,4-naphthoquinone to produce complex pyrimidine-tethered molecules. rsc.org The key advantages of MCRs include good yields, a broad range of possible substrates, and straightforward product purification. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Mediator | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehyde | Amidine | Malononitrile | Magnesium Oxide (MgO) | 4-Amino-5-pyrimidinecarbonitrile | tandfonline.com |

| Aryl Methyl Ketone | Barbituric Acid | 2-Amino-1,4-naphthoquinone | Iodine (I₂) | Naphthoquinone-fused pyrroles with pyrimidine moiety | rsc.org |

| Amidine | Up to three Alcohols | - | PN₅P–Ir–pincer complex | Highly substituted pyrimidines | acs.orgorganic-chemistry.org |

| Benzaldehyde | Ethyl Acetoacetate (B1235776) | Urea | Tin(II) Chloride (SnCl₂) | Dihydropyrimidinone (Biginelli Product) | mdpi.com |

Catalyst-Mediated Synthesis of this compound Analogs

Catalysis is pivotal in modern pyrimidine synthesis, enabling reactions that are more efficient, selective, and sustainable. A variety of catalysts have been employed to synthesize pyrimidine amines and their analogs.

A notable example is the use of iridium-pincer complexes (specifically PN₅P–Ir) to catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols. acs.orgthieme-connect.comorganic-chemistry.org This process involves a sequence of condensation and dehydrogenation steps to form C-C and C-N bonds, producing highly substituted pyrimidines with yields up to 93%. acs.orgorganic-chemistry.org Palladium catalysts are also instrumental, particularly in C-H arylation reactions to create phenyl-extended pyrimidine analogues. mdpi.com Furthermore, simple and effective catalysts like molecular iodine have been used to mediate multicomponent reactions for synthesizing pyrimidine-containing hybrid molecules. rsc.org

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often lower cost and toxicity, aligning with the principles of green chemistry. ias.ac.in Several have been successfully applied to pyrimidine synthesis.

Magnesium oxide (MgO) with a high surface area has proven to be an effective heterogeneous base catalyst for the three-component reaction of aldehydes, amidines, and malononitrile, leading to high conversions in short reaction times. tandfonline.com Another example is manganese-doped zirconia (Mn/ZrO₂), which efficiently catalyzes the one-pot synthesis of pyrano[2,3-d]-pyrimidine derivatives. rsc.org Other notable heterogeneous catalysts include:

Ammonium sulfate (B86663) coated on hydrothermal carbon (AS@HTC) , used for the N-alkylation of pyrimidines. ias.ac.in

Alum (AlK(SO₄)₂·12H₂O) , an eco-friendly catalyst for synthesizing imidazo[1,2-a]pyrimidine (B1208166) derivatives under microwave irradiation. jsynthchem.com

NiTiO₃ nanoparticles supported on montmorillonite (B579905) K30 (MK30) , used for the microwave-assisted synthesis of 4-amino pyrimidine analogues with high yields and reusability. rsc.org

Keggin and Preyssler-type heteropolyacids , which have been shown to be effective, reusable catalysts for synthesizing 4-amino-pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Magnesium Oxide (MgO) | Three-component synthesis of aminopyrimidines | Inexpensive, readily available, high conversion | tandfonline.com |

| Mn doped ZrO₂ | Multicomponent synthesis of pyrano[2,3-d]pyrimidines | Reusable, environmentally friendly, excellent yields | rsc.org |

| Ammonium Sulfate@Hydro-thermal Carbon (AS@HTC) | N-Alkylation of pyrimidines | Inexpensive, reusable, simple workup | ias.ac.in |

| Alum (AlK(SO₄)₂·12H₂O) | Synthesis of imidazo[1,2-a]pyrimidines | Green, eco-friendly, reusable, microwave-compatible | jsynthchem.com |

| NiTiO₃/Montmorillonite K30 | Microwave-assisted synthesis of 4-amino pyrimidines | Eco-friendly, benign, reusable, high yields | rsc.org |

Green Chemistry Approaches in Pyrimidine Amine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.com These principles are increasingly being applied to pyrimidine synthesis. rasayanjournal.co.in

Key green approaches include:

Microwave-Assisted Synthesis : This technique significantly reduces reaction times, often from hours to minutes, and can improve yields. jsynthchem.comrsc.orgsciencescholar.us

Ultrasonic Irradiation : Sonochemistry provides an energy-efficient alternative to conventional heating, enabling reactions at room temperature with short durations and excellent yields. researchgate.netnih.govacs.org

Use of Green Solvents : Water is an ideal green solvent, and many pyrimidine syntheses have been developed in aqueous media. jmaterenvironsci.com

Solvent-Free Reactions : Performing reactions without a solvent, for example by mechanical grinding, minimizes waste and environmental impact. nih.gov A solvent-free iodination of pyrimidines has been developed using this method. nih.gov

Multicomponent Reactions (MCRs) : As mentioned, MCRs are inherently green as they reduce the number of synthetic steps, saving energy and resources. rasayanjournal.co.in

Modern Flow Chemistry and Automated Synthesis Techniques for Pyrimidine Derivatives

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, is a powerful technology for chemical synthesis. sci-hub.se It offers precise control over reaction parameters, enhanced safety, and scalability. acs.org This approach has been successfully applied to the synthesis of pyrimidine derivatives and other N-fused heterocycles. nih.govacs.orgsci-hub.se

Researchers have used automated high-temperature and high-pressure flow reactors to synthesize fused pyrimidinone and quinolone derivatives with reaction times as short as 0.5 to 8 minutes. acs.org An integrated flow system was also employed to produce polyfluoro-substituted benzo researchgate.netrasayanjournal.co.inimidazo[1,2-a]pyrimidine derivatives from alkynes, demonstrating scalability with a gram-scale synthesis. nih.govacs.org These modern techniques facilitate the rapid generation of compound libraries, which is highly impactful in the pharmaceutical industry. acs.orgrsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring and Phenyl Moiety

The pyrimidine ring in this compound is generally electron-deficient, which influences its reactivity towards electrophilic and nucleophilic attack. While the phenyl group can undergo typical electrophilic substitution reactions, the reactivity of the pyrimidine core is more complex.

Electrophilic Substitution: The phenyl group can undergo electrophilic substitution, such as halogenation. smolecule.com For instance, the phenyl ring can be functionalized with various substituents, although specific conditions are required to control the regioselectivity of these reactions.

Nucleophilic Substitution: The pyrimidine ring is susceptible to nucleophilic substitution, particularly at positions activated by the ring nitrogens and other substituents. For example, a halogen atom at the 6-position of a related 5-phenylpyrimidin-4-amine (B189391) is readily displaced by various nucleophiles. The presence of the amino group at the 5-position can also influence the regioselectivity of these substitutions. The SN(ANRORC) mechanism, involving nucleophilic addition, ring-opening, and ring-closure, has been observed in the amination of certain halogenated pyrimidines. knu.uawur.nlwur.nl

Reactions Involving the Primary Amine Functionality

The primary amine group at the 5-position is a key site for derivatization, enabling the synthesis of a wide array of functionalized molecules. libretexts.orgmasterorganicchemistry.com

Formation of Schiff Bases and Imines from Pyrimidine Amines

The primary amine of this compound and its derivatives readily condenses with aldehydes and ketones to form Schiff bases (imines). nih.govscispace.com This reaction is often catalyzed by acids or bases and can be carried out under various conditions, including microwave irradiation. scispace.comresearchgate.net The formation of the azomethine group (C=N) is a versatile method for introducing further structural diversity. nih.govresearchgate.net

For example, Schiff bases have been synthesized by reacting pyrimidine-5-carbaldehyde (B119791) derivatives with various aromatic amines. nih.gov The resulting imines can be isolated and characterized, and in some cases, they can be further reduced to the corresponding secondary amines. nih.govtubitak.gov.tr

Table 1: Examples of Schiff Base Formation from Pyrimidine Amines

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |

| Pyrimidine-5-carbaldehyde derivative | Aromatic amine | Indium(III) trifluoromethanesulfonate | Schiff base | nih.gov |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Aromatic amine | Microwave irradiation | Imine | nih.gov |

| 4-Amino-6-phenylpyrimidine-5-carbonitrile | Benzaldehyde | Microwave irradiation | Schiff base | researchgate.net |

| 1-Ethyl-2-hydrazinyl-1,6-dihydro-6-oxo-4-phenylpyrimidine-5-carbonitrile | Aromatic aldehyde | Reflux in ethanol | 2-(Benzylidenehydrazinyl) derivative | ijprajournal.com |

| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Aromatic aldehyde | Acid catalyst | Schiff base | nepjol.info |

Derivatization to Urea and Thiourea Analogues

The primary amine functionality can also react with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively. nih.govtubitak.gov.trnih.gov These reactions typically proceed smoothly at room temperature or with gentle heating. tubitak.gov.tr The resulting urea and thiourea moieties can participate in hydrogen bonding and other non-covalent interactions, which can be important for their biological activity.

The synthesis of these derivatives often involves the reaction of an amino-pyrimidine with an appropriate isocyanate or isothiocyanate in a suitable solvent like THF. tubitak.gov.tr A variety of substituted phenyl isocyanates and isothiocyanates can be used to generate a library of compounds with diverse functionalities. nih.govmdpi.com

Table 2: Synthesis of Urea and Thiourea Derivatives

| Amine Reactant | Isocyanate/Isothiocyanate | Solvent | Product Type | Ref |

| 6-Amino-3-methyl-2(3H)-benzoxazolone | Substituted isocyanate/isothiocyanate | THF | Urea/Thiourea | tubitak.gov.tr |

| Amines | Phenyl isothiocyanate, Benzyl isothiocyanate, etc. | Dichloromethane or tert-butanol | Thiourea | mdpi.com |

| 4-(Aminophenyl)acetic acid | Various isocyanates | Acetone | Urea | nih.gov |

| Polymer-bound pyrimidine | Phenyl isocyanate/isothiocyanate | - | 3-Phenylpyrimido[4,5-d]pyrimidine | nih.gov |

Annulation and Ring-Fusion Strategies to Create Polycyclic Systems

The this compound scaffold is an excellent precursor for the construction of fused heterocyclic systems through annulation and ring-fusion reactions.

Synthesis of Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives

Pyrimido[4,5-d]pyrimidines are a class of fused heterocycles that can be synthesized from 4-aminopyrimidine (B60600) derivatives. researchgate.net One common strategy involves the reaction of a 4-aminopyrimidine with a suitable three-carbon synthon, leading to the formation of the second pyrimidine ring. mdpi.comptfarm.pl

For example, the reaction of 4-aminopyrimidine-5-carbonitriles with reagents like formic acid or urea can lead to the formation of the pyrimido[4,5-d]pyrimidine core. nih.govresearchgate.net These reactions often require heating and may be facilitated by a catalyst. The substituents on the starting pyrimidine ring can influence the course of the reaction and the final product. mdpi.com

Table 3: Selected Syntheses of Pyrimido[4,5-d]pyrimidine Derivatives

| Starting Material | Reagent(s) | Conditions | Product | Ref |

| 4-Aminopyrimidine-5-carbonitrile derivative | Formic acid | Prolonged heating | Pyrimidin-4-one derivative | researchgate.net |

| Polymer-bound pyrimidine | Urea or Thiourea | - | 4-Aminopyrimido[4,5-d]pyrimidine | nih.gov |

| 5-Aminomethylpyrimidine derivative | Aldehyde, HCl | Reflux in THF | 1,2,3,4-Tetrahydropyrimido[4,5-d]pyrimidine | ptfarm.pl |

| 4-Aminopyrimidine-5-carboxamides | 4-Amino-5-cyanopyrimidines | - | Pyrimido[4,5-d]pyrimidines | rsc.org |

Formation of Imidazo[1,2-a]pyrimidine Structures

Imidazo[1,2-a]pyrimidines represent another important class of fused heterocycles that can be accessed from aminopyrimidine precursors. The synthesis often involves the reaction of a 2-aminopyrimidine (B69317) derivative with an α-haloketone or a related species. nih.govresearchgate.net

More contemporary methods involve multicomponent reactions, where several starting materials are combined in a one-pot synthesis to generate the desired imidazo[1,2-a]pyrimidine scaffold. researchgate.net These methods are often efficient and allow for the generation of a diverse range of substituted products. For instance, a one-pot, three-component condensation of an aldehyde, an α-haloketone, and a 2-aminopyrimidine derivative can yield highly substituted imidazo[1,2-a]pyrimidines. researchgate.net The use of microwave assistance can often accelerate these reactions. nih.gov

Structure Activity Relationship Sar and Structural Modification Studies of 4 Phenylpyrimidin 5 Amine Derivatives

Systematic Modification of Substituents on the Pyrimidine (B1678525) Ring and Phenyl Moiety

Systematic modifications of the pyrimidine and phenyl rings are crucial for elucidating the SAR of 4-phenylpyrimidin-5-amine derivatives. By altering substituents at various positions, researchers can probe the structural requirements for optimal biological activity.

Modification of the Pyrimidine Ring:

In analogous 2-anilino-4-arylpyrimidine and 4-anilino-5-substituted pyrimidine series, the 5-position of the pyrimidine ring has been shown to be a critical site for modification. For instance, in a series of 2-arylamino-4-aryl-pyrimidines investigated as p21-activated kinase 1 (PAK1) inhibitors, the introduction of a bromine atom at the 5-position of the pyrimidine core led to a significant increase in potency. nih.gov This highlights the potential of halogen substitution at this position for enhancing biological activity.

Furthermore, studies on 2-anilino-4-(thiazol-5-yl)pyrimidines as Cyclin-Dependent Kinase 9 (CDK9) inhibitors have underscored the importance of the C5-group of the pyrimidine core for both potency and selectivity. acs.org The introduction of various functional groups at this position can modulate the interaction of the molecule with the target protein.

Interactive Data Table: Biological Activity of 5-Substituted 2-Anilino-4-(thiazol-5-yl)pyrimidine Derivatives (Analogues)

| Compound | R' (at C5 of Pyrimidine) | R (at C2 of Thiazole) | Aniline (B41778) Substituent | CDK9 Ki (nM) |

| Ia | H | NH₂ | m-NO₂ | 1 |

| 12a | CN | NH₂ | m-NO₂ | 2 |

| 12u | CONHMe | NHMe | p-SO₂NHMe | 7 |

This table is based on data for 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives and is intended to illustrate the potential impact of C5 pyrimidine substitution. acs.org

Modification of the Phenyl Moiety:

The phenyl ring of the this compound scaffold offers multiple positions for substitution, allowing for the fine-tuning of the compound's properties. In various anilinopyrimidine series, substitutions on the aniline (phenylamino) ring have been extensively explored.

For example, in a series of 4-anilino-2-(2-pyridyl)pyrimidines, it was found that a small, electron-donating group at the meta-position of the anilino ring was important for activity. nih.gov Further optimization led to the discovery that 2,5-disubstituted anilino derivatives were highly potent. nih.gov This suggests that both the position and the electronic nature of the substituents on the phenyl ring are key determinants of biological activity.

Impact of Substituent Electronic and Steric Properties on Biological Activity

The electronic and steric properties of substituents on both the pyrimidine and phenyl rings play a pivotal role in governing the biological activity of this compound derivatives. These properties influence the molecule's conformation, binding affinity to its biological target, and pharmacokinetic profile.

Electronic Effects:

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly impact the electron density of the pyrimidine and phenyl rings. This, in turn, can affect the strength of hydrogen bonds and other non-covalent interactions with the target protein.

As mentioned, small, electron-donating groups at the meta-position of the anilino ring were found to be favorable for the activity of 4-anilino-2-(2-pyridyl)pyrimidine analogues. nih.gov This suggests that increased electron density in this region of the molecule may enhance its binding affinity. Conversely, the presence of electron-withdrawing groups can also be beneficial in certain contexts. For instance, a nitro group on the aniline ring of some anilinopyrimidine kinase inhibitors has been shown to contribute to potent activity. acs.org

Steric Effects:

The size and bulk of substituents can have a profound effect on the molecule's ability to fit into the binding pocket of its target. In some cases, bulky substituents can create steric hindrance, preventing optimal binding. However, in other instances, they can be used to probe the size and shape of the binding site and to achieve selectivity for a particular target.

In the context of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK9 inhibitors, a bulky substituted aniline moiety was found to be important in conjunction with modifications at the C5-position of the pyrimidine core for achieving high potency and selectivity. acs.org This indicates a synergistic relationship between the steric bulk on the phenyl ring and the nature of the substituent on the pyrimidine ring.

Design of Targeted Libraries of this compound Analogues

The design of targeted or focused libraries of compounds is a key strategy in modern drug discovery for efficiently exploring the chemical space around a promising scaffold. For this compound derivatives, the design of such libraries would be guided by existing SAR data from related anilinopyrimidines and a structural understanding of the biological target, often a kinase.

The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.govmdpi.com The design of a this compound library would likely leverage this property. The general approach would involve creating a diverse set of analogues with systematic variations at key positions on both the pyrimidine and phenyl rings.

One strategy for library design involves a "mix-and-match" approach, where different side chains and core modifications from known active compounds are combined to generate novel analogues. nih.govacs.org For a this compound library, this could involve:

Variation at the 5-position of the pyrimidine ring: Introducing a range of small to medium-sized substituents with varying electronic properties (e.g., halogens, cyano, amido, small alkyl groups).

Variation on the phenyl ring: Systematically exploring substitutions at the ortho-, meta-, and para-positions with a diverse set of functional groups to probe for favorable electronic and steric interactions. This could include small hydrophobic groups, hydrogen bond donors and acceptors, and larger, more complex moieties.

Introduction of diversity at other positions: Depending on the synthetic feasibility, modifications at the 2- and 6-positions of the pyrimidine ring could also be explored to further expand the chemical diversity of the library.

The resulting library of compounds would then be screened against a panel of biological targets, such as a kinase panel, to identify potent and selective inhibitors. The data from this screening would then be used to further refine the SAR and guide the design of the next generation of compounds. rsc.orgnih.gov

Computational and Theoretical Investigations in 4 Phenylpyrimidin 5 Amine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-phenylpyrimidin-5-amine derivatives, docking studies are crucial for understanding how these ligands interact with biological targets, such as protein kinases.

Research on structurally similar N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3) has shown that these compounds anchor into the hinge region of the kinase's active site. Key interactions often involve hydrogen bonds between the pyrimidine (B1678525) core and specific amino acid residues like CYS694, as well as π-π stacking with aromatic residues such as PHE691. mdpi.com The phenyl and pyrimidine rings play a critical role in establishing these vital connections within the hydrophobic active site. mdpi.com Similarly, studies on 4-substituted N-phenylpyrimidin-2-amine derivatives as inhibitors of cyclin-dependent kinases (CDK2/4/6) highlight the importance of polar interactions with residues like LYS33 and ASP145 for bioactivity. nih.govnih.gov

The primary goal of these docking simulations is to elucidate the binding mode and predict the binding affinity, often expressed as a docking score or binding energy. This information helps in identifying the most promising candidates for synthesis and biological testing.

Table 1: Representative Ligand-Target Interactions from Docking Studies of Phenylpyrimidine Analogs

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| FLT3 Kinase | CYS694, PHE691, LYS644 | Hydrogen Bonding, π-π Stacking | mdpi.com |

| CDK2/4/6 | LYS33/35/43, ASP145/158/163 | Electrostatic Interactions | nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and vibrational frequencies of molecules like this compound. These calculations provide a fundamental understanding of the molecule's intrinsic properties.

Studies on related phenyl-pyrimidine structures using DFT methods, such as B3LYP with a 6-311G basis set, have been used to calculate the optimized molecular geometry and vibrational frequencies. mdpi.comresearchgate.net Such analyses help in confirming experimental spectroscopic data (e.g., FT-IR) and understanding the distribution of electrons within the molecule. researchgate.net

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-protein complex and to refine the binding poses predicted by docking.

For N-phenylpyrimidine-4-amine derivatives, 100-nanosecond MD simulations have been used to evaluate the stability of the protein-ligand complexes. mdpi.com Key metrics, such as the Root Mean Square Deviation (RMSD) of the protein and ligand, are monitored to see if the complex remains stable or undergoes significant conformational changes. mdpi.com A low RMSD value suggests a stable binding pose. mdpi.com

MD simulations also allow for the analysis of specific interactions, such as hydrogen bonds, over the simulation period to confirm their stability. mdpi.com By calculating the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), researchers can obtain a more accurate estimation of the binding affinity than from docking scores alone. mdpi.comresearchgate.net This detailed analysis of the binding mechanism helps to understand the key factors driving the interaction and selectivity of the inhibitors. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly valuable.

In these studies, a series of related molecules are aligned, and various molecular descriptor fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor) are calculated around them. mdpi.com A statistical model is then built to correlate these fields with the observed biological activity (e.g., pIC50). The resulting 3D contour maps provide a visual guide to the structural modifications that are likely to enhance or diminish activity. mdpi.com

For instance, a CoMSIA model developed for N-phenylpyrimidine-4-amine derivatives showed good predictive power, indicating which positions on the molecule are favorable for bulky, electropositive, or hydrophobic substituents. mdpi.com These models are crucial for rational drug design, allowing for the virtual screening and prioritization of new, potentially more potent, derivatives before their synthesis. mdpi.comnih.govnih.gov

Table 2: Statistical Parameters for a 3D-QSAR Model of Phenylpyrimidine Analogs

| Model | q² (Cross-validated R²) | r² (Non-cross-validated R²) | Predictive R² | Reference |

|---|---|---|---|---|

| CoMFA | 0.802 | 0.983 | 0.698 | mdpi.com |

| CoMSIA | 0.725 | 0.965 | 0.668 | mdpi.com |

Theoretical Prediction of Reactivity Profiles and Reaction Pathways

Computational methods can predict the reactivity of different sites on the this compound molecule and elucidate potential reaction pathways for its synthesis or modification. Quantum chemical calculations are central to these predictions.

By analyzing the electronic structure, such as atomic charges and frontier molecular orbital densities, researchers can identify the most nucleophilic or electrophilic sites within the molecule. This information is key to predicting how the molecule will behave in various chemical reactions. For instance, the nitrogen atoms in the pyrimidine ring and the amine group are expected to be key centers of reactivity.

DFT calculations can also be used to model entire reaction mechanisms. By locating transition states and calculating activation energies, chemists can predict the most likely pathway for a given transformation. mdpi.com This approach is valuable for optimizing reaction conditions, predicting potential byproducts, and designing efficient synthetic routes for novel derivatives.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Analysis

In the process of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME. In silico ADME prediction models are now routinely used in the early stages to filter out candidates with poor drug-like properties, saving significant time and resources. idaampublications.in

For compounds based on the this compound scaffold, various ADME parameters can be calculated based on their structure. These parameters include predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, aqueous solubility, and skin permeability. idaampublications.innih.gov

Online tools and software packages like SwissADME and pkCSM are often used to perform these predictions. nih.govmdpi.com They also evaluate compounds against established drug-likeness rules, such as Lipinski's Rule of Five, which helps to assess the potential for oral bioavailability. mdpi.com The output is often visualized using tools like the "Bioavailability Radar" or the "BOILED-Egg" plot, which provide a quick assessment of key physicochemical properties like lipophilicity, size, polarity, and solubility. mdpi.commdpi.com These predictive analyses are essential for prioritizing compounds that are more likely to succeed in later stages of drug development. mdpi.com

Table 3: Common In Silico Predicted ADME/Physicochemical Properties

| Property | Description | Importance |

|---|---|---|

| LogP (Lipophilicity) | Partition coefficient between octanol (B41247) and water. | Affects absorption, distribution, and metabolism. |

| TPSA (Topological Polar Surface Area) | Sum of surfaces of polar atoms. | Correlates with drug transport and membrane permeability. |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | Key for oral drug bioavailability. |

| BBB Permeation | Prediction of ability to cross the blood-brain barrier. | Important for CNS-targeting drugs. |

Biological and Pharmacological Research Prospects for 4 Phenylpyrimidin 5 Amine Derivatives

Anti-cancer and Anti-proliferative Activity Studies

Derivatives of 4-phenylpyrimidin-5-amine have emerged as a focal point in the quest for novel anti-cancer therapeutics. Their efficacy has been evaluated through various lenses, including their ability to inhibit critical cellular signaling pathways, modulate the cell cycle, induce programmed cell death, and their cytotoxic effects against a range of cancer cell lines.

Kinase Inhibition Profiles (e.g., Tyrosine Kinases, JAK2, GSK-3)

The anti-cancer potential of these derivatives is significantly attributed to their ability to inhibit various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Notably, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of Janus kinase 2 (JAK2). nih.govnih.gov One optimized compound, A8, demonstrated exceptional potency against JAK2 kinase with an IC50 value of 5 nM. nih.govnih.govacs.org This compound also exhibited significant selectivity for JAK2 over other members of the JAK family, with 38.6-fold selectivity against JAK1, 54.6-fold against JAK3, and 41.2-fold against TYK2. nih.govnih.govacs.org The inhibition of JAK2 by these derivatives disrupts the downstream signaling pathways that are critical for the proliferation of myeloproliferative neoplasms. nih.govnih.gov

Furthermore, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases. exlibrisgroup.comuth.grdundee.ac.uk The lead compound in this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116), exhibited Ki values of 8.0 and 9.2 nM for Aurora A and B, respectively. exlibrisgroup.com Inhibition of these kinases leads to aberrant mitotic phenotypes and suppression of histone H3 phosphorylation. exlibrisgroup.comuth.grdundee.ac.uk

The inhibitory activity of this compound derivatives extends to other kinases as well. For instance, 4-thiazol-2-anilinopyrimidine derivatives have been designed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), with one of the most selective compounds inhibiting CDK9 with an IC50 of 7 nM and showing over 80-fold selectivity against CDK2. nih.govacs.org Additionally, 6-substituted 4-anilinopyrimido[5,4-d]pyrimidines have demonstrated potent inhibition of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). nih.gov Certain pyrimidine-4,6-diamine derivatives have been investigated as type II-like inhibitors of FMS-like tyrosine kinase-3 (FLT3). nih.gov In another study, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were identified as novel inhibitors of UNC51-like kinase 1 (ULK1), a key initiator of autophagy. nih.govresearchgate.net

Kinase Inhibition Profiles of this compound Derivatives

| Derivative Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine | JAK2 | Compound A8 with IC50 of 5 nM; selective over JAK1, JAK3, and TYK2. | nih.govnih.govacs.org |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A/B | Compound CYC116 with Ki of 8.0 nM (Aurora A) and 9.2 nM (Aurora B). | exlibrisgroup.com |

| 4-thiazol-2-anilinopyrimidine | CDK9 | Selective compound with IC50 of 7 nM; >80-fold selectivity vs. CDK2. | nih.govacs.org |

| 6-substituted 4-anilinopyrimido[5,4-d]pyrimidine | EGFR | Potent inhibition of tyrosine kinase activity. | nih.gov |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine | ULK1 | Novel inhibitors that block autophagy. | nih.govresearchgate.net |

Investigations of Cell Cycle Modulation and Apoptosis Induction

The anti-proliferative effects of this compound derivatives are also a consequence of their ability to modulate the cell cycle and induce apoptosis (programmed cell death).

The potent JAK2 inhibitor, compound A8, was found to arrest the cell cycle in the G0/G1 phase in a concentration-dependent manner in Ba/F3 JAK2V617F cells. nih.gov Furthermore, at a concentration of 40 nM, compound A8 significantly induced apoptosis, indicating that its antitumor activity is mediated through the induction of programmed cell death. nih.gov

Similarly, the anticancer effects of the Aurora kinase inhibitor CYC116 are a result of cell death following mitotic failure and an increase in polyploidy, which is a direct consequence of the cellular inhibition of Aurora A and B kinases. exlibrisgroup.comuth.grdundee.ac.uk The inhibition of CDK9 by 4-thiazol-2-anilinopyrimidine derivatives selectively targets survival proteins and reinstates apoptosis in cancer cells. nih.govacs.org

Moreover, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, which inhibit ULK1, have been shown to induce apoptosis while simultaneously blocking autophagy in non-small cell lung cancer cells. nih.govresearchgate.net This dual action highlights a promising therapeutic strategy for cancer treatment.

Evaluation against Various Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been demonstrated against a variety of human cancer cell lines.

For instance, newly synthesized 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives were evaluated against the human colorectal cancer cell line HCT-116. nih.gov One compound, s3, displayed anticancer activity with an IC50 value of 1.16 µmol/mL, which is comparable to the reference drug 5-fluorouracil. nih.gov

In another study, four series of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives were tested against three cancer cell lines: A549 (human lung cancer), PC-3 (human prostatic cancer), and MCF-7 (human breast cancer). nih.gov Eleven of these compounds showed moderate cytotoxic activity against these cell lines. nih.gov The structure-activity relationship studies indicated that the introduction of a phenylpyridine-carboxamide scaffold was beneficial for the activity. nih.gov

Cytotoxic Activity of this compound Derivatives Against Cancer Cell Lines

| Derivative Class | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) | HCT-116 (Colorectal Cancer) | Compound s3 with IC50 of 1.16 µmol/mL. | nih.gov |

| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | A549 (Lung Cancer) | Moderate cytotoxicity observed for 11 compounds. | nih.gov |

| PC-3 (Prostate Cancer) | Moderate cytotoxicity observed for 11 compounds. | nih.gov | |

| MCF-7 (Breast Cancer) | Moderate cytotoxicity observed for 11 compounds. | nih.gov |

Antimicrobial Investigations (Antibacterial, Antifungal, Antiviral)

In addition to their anti-cancer properties, derivatives of pyrimidine (B1678525) have been investigated for their antimicrobial activities, demonstrating a broad spectrum of action against various pathogenic microorganisms.

Antibacterial Efficacy Against Gram-positive and Gram-negative Strains

Several studies have highlighted the potential of pyrimidine derivatives as antibacterial agents. For instance, a study on novel pyrido[2,3-d]pyrimidine (B1209978) derivatives showed good activity against the Gram-positive bacterium Bacillus subtilis. researchgate.net The same study also reported that certain compounds exhibited maximum inhibition against the Gram-negative bacterium Escherichia coli, while others showed good activity against Pseudomonas aeruginosa. researchgate.net Some derivatives also displayed potent activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net

Another study on newly synthesized pyrimidine and pyrimidopyrimidine derivatives revealed that several compounds exhibited excellent antimicrobial activities against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and one Gram-negative bacterium (Escherichia coli) when compared to the reference drug ampicillin. nih.gov Furthermore, a series of thiopyrimidin-benzenesulfonamide compounds showed promising broad-spectrum antimicrobial efficacy, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa. researchgate.net

Antifungal Properties and Mechanisms

The antimicrobial investigations of pyrimidine derivatives have also extended to their antifungal properties. The study on novel pyrido[2,3-d]pyrimidine derivatives revealed that some compounds showed good activity against Aspergillus flavus and exhibited a good zone of inhibition against Aspergillus niger. researchgate.net

Similarly, the synthesized pyrimidine and pyrimidopyrimidine derivatives were tested against two fungal species, Candida albicans and Aspergillus flavus. nih.gov Several of these compounds exhibited excellent antifungal activities when compared to the reference drug clotrimazole. nih.gov These findings underscore the potential of this compound and its related derivatives as a scaffold for the development of new antimicrobial agents.

Antiviral Activity Assays

The emergence and re-emergence of viral diseases necessitate the continuous search for new antiviral agents. Pyrimidine derivatives have been a focal point in this endeavor, with numerous studies highlighting their potential to inhibit viral replication. The antiviral potency of this compound derivatives is typically evaluated through a battery of in vitro assays that measure the compound's ability to interfere with different stages of the viral life cycle.

Commonly employed antiviral assays include the inhibition of virus-induced cytopathic effects (CPE). In this method, cultured host cells are infected with a specific virus in the presence of varying concentrations of the test compound. The effectiveness of the compound is determined by its ability to protect the cells from the damaging effects of the virus. The concentration of the compound that reduces the cytopathic effect by 50% is known as the EC50 (half-maximal effective concentration).

Another critical assay is the plaque reduction assay, which quantifies the reduction in the formation of viral plaques in a cell monolayer. This provides a measure of the inhibition of viral replication and spread. Furthermore, virus yield reduction assays assess the amount of infectious virus produced by infected cells treated with the test compound.

Research on pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which share a core structure with this compound, has demonstrated their potential against a variety of viruses, including human coronaviruses (HCoV-229E and HCoV-OC43), herpes simplex virus-1 (HSV-1), influenza viruses, and respiratory syncytial virus (RSV). For instance, certain derivatives featuring an aminoindane moiety have shown notable efficacy against HCoV-229E. The antiviral activity of these compounds is often compared to standard antiviral drugs to gauge their relative potency.

Table 1: Examples of Antiviral Activity Assays for Pyrimidine Derivatives

| Assay Type | Principle | Endpoint Measured |

|---|---|---|

| Cytopathic Effect (CPE) Inhibition Assay | Measures the ability of a compound to prevent virus-induced damage to host cells. | EC50 (Half-maximal Effective Concentration) |

| Plaque Reduction Assay | Quantifies the reduction in the number of viral plaques in a cell culture. | Plaque number and size reduction |

Anti-inflammatory and Analgesic Research

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases. Analgesics are substances that relieve pain. The anti-inflammatory and analgesic potential of this compound derivatives is an active area of research.

A widely used in vivo model to screen for anti-inflammatory activity is the carrageenan-induced paw edema test in rodents. In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of a test compound is determined by its ability to reduce the volume of this edema over time compared to a control group. Studies on various pyrimidine derivatives have shown significant suppression of paw edema, indicating potent anti-inflammatory effects. For example, some novel pyrimidin-2-amines have demonstrated anti-inflammatory activity comparable to or exceeding that of standard nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) sodium.

Analgesic activity is often assessed using models such as the hot plate test or the tail-flick test, which measure the response to thermal pain stimuli. The writhing test, induced by an intraperitoneal injection of acetic acid or other irritants, is another common method to evaluate peripheral analgesic effects. Research on 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines has identified compounds with good analgesic activity when compared to the standard drug pentazocine.

Table 2: Research Findings on Anti-inflammatory and Analgesic Activities of Pyrimidine Derivatives

| Compound Type | Assay | Key Findings | Reference Compound |

|---|---|---|---|

| Polysubstituted Pyrimidines | Carrageenan-induced rat paw edema | Suppression of edema by 36% and 46% | - |

| 2-(4-Fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines | Acetic acid-induced writhing | Good analgesic activity | Pentazocine |

Exploration of Other Therapeutic Applications

The structural versatility of this compound derivatives has prompted investigations into a range of other potential therapeutic applications.

Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels. One therapeutic strategy involves the inhibition of carbohydrate-digesting enzymes such as α-amylase and α-glucosidase, which delays glucose absorption. Several studies have highlighted the potential of pyrimidine derivatives as inhibitors of these enzymes.

In vitro enzyme inhibition assays are the primary method for screening the antidiabetic potential of these compounds. The inhibitory activity is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. Research on 2-amino-4,6-diarylpyrimidine derivatives has identified compounds with potent dual inhibition of both α-glucosidase and α-amylase, with IC50 values in the sub-micromolar range, surpassing the activity of the standard drug rutin. Similarly, pyrazolo[3,4-d]pyrimidine derivatives have also shown promising inhibitory activity against these enzymes. The selective inhibition of α-glucosidase over α-amylase is considered a desirable trait as it may reduce the gastrointestinal side effects associated with some antidiabetic drugs.

Table 3: Antidiabetic Potential of Pyrimidine Derivatives

| Compound Series | Target Enzyme | Potency (IC50) | Standard |

|---|---|---|---|

| 2-Amino-4,6-diarylpyrimidines | α-Glucosidase | 0.087 ± 0.01 µM | Rutin (0.192 ± 0.02 µM) |

| 2-Amino-4,6-diarylpyrimidines | α-Amylase | 0.189 ± 0.02 µM | Rutin (0.224 ± 0.02 µM) |

| Pyrazolo[3,4-d]pyrimidines | α-Glucosidase | 16.37 µM | Acarbose |

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Pyrimidine derivatives have emerged as a promising class of compounds in this area.

The anticonvulsant activity of these compounds is primarily evaluated using animal models of seizures. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test are the two most common screening models. The MES test is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ test is a model for absence seizures. The efficacy in these tests is often quantified as the ED50, the dose required to protect 50% of the animals from seizures. Studies on various 1,2,4-triazole (B32235) derivatives fused with pyrimidine rings have demonstrated significant anticonvulsant activity in both MES and scPTZ models.

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. Calcium channel blockers (CCBs) are a class of drugs used to treat hypertension by relaxing blood vessels. Dihydropyrimidine derivatives, which are structurally related to dihydropyridine (B1217469) CCBs like nifedipine, have been investigated for their antihypertensive potential.

The calcium channel blocking activity of these compounds is assessed using ex vivo preparations, such as isolated rabbit jejunum or rat colon, by measuring their ability to antagonize contractions induced by potassium chloride (KCl). Promising compounds are then evaluated in vivo for their ability to lower blood pressure in animal models of hypertension. Research on novel Biginelli-derived pyrimidines and fused pyrimidines has identified compounds with significant calcium channel blocking and hypotensive activities.

Mechanism of Action Studies at the Molecular Level

Understanding the mechanism of action of a drug candidate at the molecular level is crucial for its development and optimization. For this compound derivatives, these studies often involve a combination of biochemical assays and computational methods.

Molecular docking is a computational technique used to predict the binding mode of a ligand to the active site of a target protein. This method provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For instance, docking studies have been used to elucidate the binding of pyrimidine derivatives to the active sites of enzymes like α-glucosidase, α-amylase, and Janus kinase 2 (JAK2).

Structure-activity relationship (SAR) studies are also essential for understanding how chemical modifications to the this compound scaffold affect its biological activity. By synthesizing and testing a series of related compounds, researchers can identify the key structural features required for potency and selectivity. For example, SAR studies on N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives have led to the discovery of potent and selective JAK2 inhibitors. These studies have shown that specific substitutions on the pyrimidine ring and the phenyl group can significantly impact the inhibitory activity and selectivity of the compounds.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrimido[4,5-d]pyrimidine |

| 2-Amino-4,6-diarylpyrimidine |

| Pyrazolo[3,4-d]pyrimidine |

| 2-(4-Fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amine |

| N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine |

| Rutin |

| Diclofenac sodium |

| Pentazocine |

Analytical and Spectroscopic Characterization Methodologies in Research on 4 Phenylpyrimidin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-phenylpyrimidin-5-amine by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the phenyl ring, and the amine group. Based on data from closely related derivatives, such as 2-substituted-4-phenylpyrimidin-5-amines, the anticipated chemical shifts can be predicted. The protons of the phenyl group typically appear as a multiplet in the aromatic region (approximately 7.40-7.70 ppm). The two protons on the pyrimidine ring are expected to appear as distinct singlets. The amine (NH₂) protons would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to the four carbons of the pyrimidine ring and the six carbons of the phenyl ring. The chemical shifts are influenced by the electronic environment, with carbons attached to nitrogen atoms appearing at characteristic downfield shifts.

| ¹H NMR (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~8.5 | Pyrimidine H-2 (singlet) |

| ~8.2 | Pyrimidine H-6 (singlet) |

| 7.40 - 7.70 | Phenyl protons (multiplet) |

| Broad singlet | Amine (NH₂) protons |

| ¹³C NMR (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~155-160 | Pyrimidine C-2, C-4 |

| ~140-145 | Pyrimidine C-6 |

| ~120-135 | Phenyl carbons & Pyrimidine C-5 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by vibrations corresponding to the amine (N-H) bonds and the aromatic (C=C and C=N) bonds of the rings.

The primary amine group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric vibrations. An N-H bending (scissoring) vibration is typically observed around 1600-1650 cm⁻¹. The spectrum would also feature multiple sharp peaks corresponding to the C=C and C=N stretching vibrations of the pyrimidine and phenyl rings in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

| IR Spectroscopy (Predicted) | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300 - 3500 | N-H stretching (asymmetric & symmetric) |

| > 3000 | Aromatic C-H stretching |

| 1600 - 1650 | N-H bending |

| 1400 - 1600 | Aromatic C=C and C=N stretching |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉N₃), the expected exact mass is approximately 171.08 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z 171 or 172, respectively. Analysis of derivatives in patent literature, such as 2-t-butyl-4-phenylpyrimidin-5-amine, shows a clear protonated molecular ion peak, confirming the stability of the core structure under ionization. googleapis.com Fragmentation patterns would likely involve the stable phenyl and pyrimidine ring systems.

| Mass Spectrometry (Predicted) | |

| m/z Value | Assignment |

| 171 | Molecular Ion Peak [M]⁺ |

| 172 | Protonated Molecular Ion Peak [M+H]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the searched literature, this technique would provide invaluable information if suitable crystals were obtained. A crystallographic study would confirm the planarity of the pyrimidine and phenyl rings and determine the dihedral angle between them. It would also provide precise bond lengths and angles for the entire molecule. Furthermore, the analysis would reveal the packing of molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonds formed by the amine group, which are crucial for understanding the solid-state properties of the compound. The technique is frequently used to determine the absolute stereochemistry of chiral derivatives. google.com

Chromatographic Techniques for Purity and Separation (TLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and as a preliminary check of compound purity. For derivatives of this compound, TLC on silica (B1680970) gel plates with a solvent system like petroleum ether/ethyl acetate (B1210297) is commonly used for purification and monitoring. googleapis.com The compound's retention factor (Rf) value would be characteristic for a given solvent system.

Gas Chromatography (GC): While less common for non-volatile solids, GC could potentially be used for purity analysis if the compound is sufficiently volatile and thermally stable, or if it is derivatized to increase its volatility.

In modern research, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is also a standard method for both the purification and precise purity assessment of such compounds and their derivatives. pnas.org

Applications in Advanced Materials Science and Coordination Chemistry

Ligand Design for Metal Complex Formation

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, magnetic, and reactive properties. 4-Phenylpyrimidin-5-amine possesses several characteristics that make it an attractive candidate for ligand design. The pyrimidine (B1678525) ring contains two nitrogen atoms at positions 1 and 3, and an exocyclic amino group at position 5, all of which are potential coordination sites. The presence of multiple donor atoms allows for various binding modes, including monodentate, bidentate (chelating), or bridging coordination.

The coordination behavior of aminopyrimidine ligands is influenced by both the electronic properties of the metal center and the steric environment of the ligand. In the case of this compound, the phenyl group at the 4-position introduces steric bulk that can influence the geometry of the resulting metal complex. The amino group can participate in hydrogen bonding, which can further stabilize the crystal lattice of the complex.

Examples of related aminopyrimidine and triazolopyrimidine ligands in metal complexes demonstrate the versatility of these scaffolds. They can form discrete mononuclear complexes, as well as one-, two-, or three-dimensional coordination polymers. The specific coordination mode adopted by this compound would depend on the metal ion, the counter-ion, and the reaction conditions. For instance, silver(I) complexes with aminopyrimidyl ligands have been shown to form coordination polymers with interesting structural motifs.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Coordinating Atoms |

| Monodentate | The ligand binds to a single metal center through one of its nitrogen atoms. | N1, N3, or NH₂ |

| Bidentate (Chelating) | The ligand binds to a single metal center through two of its nitrogen atoms, forming a chelate ring. | N1 and NH₂ |

| Bridging | The ligand connects two or more metal centers. | N1 and N3, or N1 and NH₂ |

Potential in Catalyst Development

Metal complexes derived from pyrimidine-based ligands have shown promise in various catalytic applications. The electronic properties of the pyrimidine ring can be tuned by the introduction of different substituents, which in turn can influence the catalytic activity of the corresponding metal complex. The nitrogen atoms of the pyrimidine ring can stabilize metal centers in various oxidation states, a key feature for many catalytic cycles.

While specific catalytic applications of this compound are not extensively documented, its structural similarity to other ligands used in catalysis suggests potential. For example, metal complexes containing N-heterocyclic ligands are widely used in cross-coupling reactions, hydrogenations, and polymerizations. The development of "catalytic metallodrugs," which can perform catalytic reactions inside biological systems, is an emerging field where such compounds could be relevant.

Table 2: Factors Influencing the Catalytic Potential of this compound Metal Complexes

| Factor | Description |

| Electronic Properties | The electron-donating or -withdrawing nature of the substituents on the pyrimidine ring can modulate the electron density at the metal center, affecting its reactivity. |

| Steric Hindrance | The phenyl group can influence the access of substrates to the metal center, thereby controlling the selectivity of the catalytic reaction. |

| Coordination Geometry | The geometry of the metal complex, dictated by the ligand and the metal ion, plays a crucial role in determining the catalytic pathway. |

| Stability | The stability of the metal complex under the reaction conditions is essential for maintaining catalytic activity over time. |

Exploration of Photophysical Properties of Pyrimidine-based Compounds

Pyrimidine derivatives are known to exhibit interesting photophysical properties, making them suitable for applications in fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers. The photophysical behavior of these compounds is largely dictated by the nature and position of the substituents on the pyrimidine ring.

Studies on related diaryl-substituted aminopyrimidines have shown that these molecules can exhibit significant fluorescence. For instance, the photophysical properties of 4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine have been investigated, revealing that its absorption and emission wavelengths are sensitive to the polarity of the solvent. An increase in solvent polarity leads to a red shift in both the absorption and emission spectra, which is indicative of a charge-transfer character in the excited state.

The quantum yield of fluorescence is also highly dependent on the solvent environment. In the case of this compound, the presence of the electron-donating amino group and the π-system of the phenyl group could lead to intramolecular charge transfer (ICT) upon photoexcitation, resulting in fluorescence. The photophysical properties of this compound are expected to be tunable by modifying the substituents on the phenyl ring or the pyrimidine core.

Table 3: Expected Photophysical Properties of this compound

| Property | Expected Behavior | Rationale |

| Absorption | Absorption in the UV-Vis region due to π-π* and n-π* transitions. | The aromatic pyrimidine and phenyl rings contain π-systems, and the nitrogen atoms have non-bonding electrons. |

| Emission | Potential for fluorescence in the visible region. | The presence of electron-donating (amine) and aromatic (phenyl) groups can lead to emissive excited states. |

| Solvatochromism | The absorption and emission wavelengths are likely to be sensitive to solvent polarity. | The potential for an intramolecular charge transfer excited state would be stabilized to different extents by solvents of varying polarity. |

| Quantum Yield | The efficiency of fluorescence will depend on the solvent and the specific electronic structure. | Non-radiative decay pathways can be influenced by the solvent environment and molecular vibrations. |

Conclusion and Outlook

Summary of Key Research Findings and Methodologies

Identification of Unexplored Research Avenues for 4-Phenylpyrimidin-5-amine

Given the complete absence of existing research, the entire field of study for this compound remains unexplored. Foundational research is required to begin characterizing this compound. Key unexplored avenues include:

Synthesis: Development and optimization of a reliable synthetic route to produce this compound.

Physicochemical Characterization: A complete analysis of its physical and chemical properties, including melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry).

Structural Analysis: Crystallographic studies to determine its solid-state structure and conformation.

Reactivity Studies: Investigation of its chemical reactivity, including its behavior in common organic reactions, to understand its potential as a chemical intermediate.

Biological Screening: Initial in vitro screening against various biological targets (e.g., kinases, receptors, enzymes) to identify any potential pharmacological activity.

Long-Term Significance of this compound in Academic and Applied Sciences

The long-term significance of this compound is currently unknown and entirely dependent on future research. The potential significance can only be hypothesized based on the known activities of the broader class of phenylpyrimidine compounds, which have shown utility as kinase inhibitors and intermediates in drug discovery. Should initial studies reveal unique chemical properties or significant biological activity, this compound could become a valuable molecule for:

Academic Research: Serving as a novel scaffold for developing new chemical reactions or as a tool compound for probing biological pathways.

Applied Sciences: Potential development as a lead compound in medicinal chemistry for therapeutic applications or as a building block in the synthesis of advanced materials.

Until foundational research is conducted and published, the role and significance of this compound in the scientific landscape remain to be determined.

Q & A

Basic Research Question

- Recrystallization : Solvent mixtures (e.g., chloroform:ethanol 8:2) remove impurities while preserving thermal stability .

- Column Chromatography : Silica gel with gradient elution (hexane/acetone) separates closely related pyrimidine derivatives .

- Analytical Monitoring : TLC or HPLC ensures purity >95% before biological testing .

How can researchers address contradictions in reported biological assay data for this compound analogs?

Advanced Research Question

Contradictions often arise from:

- Assay Conditions : Variations in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) .

- Structural Variants : Undetected polymorphs or enantiomers with differing bioactivities .

Resolution Strategy : Replicate assays under standardized protocols and validate structures via NMR/X-ray .

What computational tools are recommended for modeling the electronic properties of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to explain reactivity .

- Molecular Docking : Software like AutoDock Vina evaluates binding to targets (e.g., kinase domains) .

- Crystal Packing Analysis : Mercury (CCDC) visualizes intermolecular interactions influencing crystallinity .

How can NMR and IR spectroscopy differentiate between positional isomers of pyrimidine derivatives?

Intermediate Research Question

- ¹H/¹³C NMR : Chemical shifts for NH₂ (δ 5.5–6.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) distinguish substitution patterns .

- IR Spectroscopy : Stretching frequencies for C=N (1650–1600 cm⁻¹) and N–H (3400–3300 cm⁻¹) confirm functional groups .

What role does polymorphism play in the physicochemical properties of this compound?

Advanced Research Question

Polymorphs exhibit differences in:

- Solubility : Hydrogen-bonding networks (e.g., C–H⋯O vs. C–H⋯π) alter dissolution rates .

- Thermal Stability : DSC/TGA profiles reveal melting point variations between forms .

What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

Intermediate Research Question

- Catalyst Loading : Pd-based catalysts require optimization to reduce costs (e.g., ligand-to-metal ratio) .

- Solvent Recovery : Ethanol/THF recycling reduces waste but demands distillation expertise .

- Exothermic Reactions : Temperature control via jacketed reactors prevents decomposition .

How do hydrogen-bonding motifs in this compound crystals correlate with supramolecular assembly?

Advanced Research Question

Graph set analysis (e.g., Etter’s rules) classifies motifs:

- R₂²(8) Motifs : Common in pyrimidine dimers via N–H⋯N bonds .

- C–H⋯π Interactions : Stabilize layered structures, influencing material properties like porosity .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.